molecular formula C3H10ClNO2 B2562947 N-(2-methoxyethyl)hydroxylamine hydrochloride CAS No. 2580187-94-4

N-(2-methoxyethyl)hydroxylamine hydrochloride

Cat. No.: B2562947
CAS No.: 2580187-94-4
M. Wt: 127.57
InChI Key: JFUGYTCLAKVQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO2. It is a derivative of hydroxylamine, where the hydroxylamine moiety is substituted with a 2-methoxyethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 2-methoxyethyl iodide. The reaction is carried out in the presence of a base, such as sodium bicarbonate, in a solvent like dimethylsulfoxide (DMSO). The reaction mixture is stirred at a controlled temperature, usually around 35°C, for several hours. The product is then extracted and purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oximes or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of various chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine hydrochloride: A simpler derivative of hydroxylamine without the methoxyethyl group.

    N,N-bis(2-methoxyethyl)hydroxylamine: A compound with two methoxyethyl groups attached to the hydroxylamine moiety.

Uniqueness

N-(2-methoxyethyl)hydroxylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other hydroxylamine derivatives may not be as effective.

Properties

IUPAC Name

N-(2-methoxyethyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c1-6-3-2-4-5;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGYTCLAKVQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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